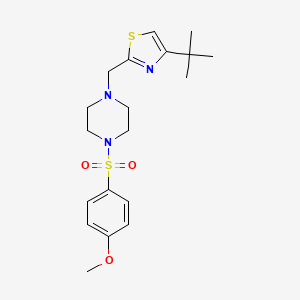

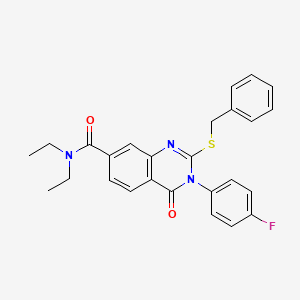

4-(Tert-butyl)-2-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

While specific structural analysis data for “4-(Tert-butyl)-2-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole” is not available, similar compounds have been studied. For instance, the structures of the aforementioned N-Boc piperazine derivatives were confirmed by single crystal X-ray diffraction analysis .Applications De Recherche Scientifique

Crystal Structure Analysis and Computational Studies

Kumara et al. (2017) synthesized novel piperazine derivatives and confirmed their structures through single crystal X-ray diffraction studies. They also conducted computational density functional theory (DFT) calculations to analyze the reactive sites for electrophilic and nucleophilic nature, offering insights into the molecular behavior of such compounds (Kumara et al., 2017).

Anticancer Activities

Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The screening was performed across various cancer cell lines, indicating significant efficacy for certain derivatives (Turov, 2020).

Synthesis and Characterization

Sanjeevarayappa et al. (2015) reported on the synthesis and characterization of a related compound, showcasing its crystalline structure and evaluating its antibacterial and anthelmintic activities through various spectroscopic methods and single crystal XRD data (Sanjeevarayappa et al., 2015).

Antibacterial Activities

Qi (2014) designed and synthesized novel piperazine derivatives with antibacterial activities against various pathogens, exploring the effects of different substituents on their efficacy (Qi, 2014).

Excited-State Intramolecular Proton Transfer (ESIPT) Applications

Zhang et al. (2016) developed compounds utilizing the thiazolo[5,4-d]thiazole moiety for white organic light emitting diode (WOLED) applications, demonstrating the versatility of thiazole derivatives in materials science (Zhang et al., 2016).

Orientations Futures

The future directions for research on “4-(Tert-butyl)-2-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole” and similar compounds could involve further exploration of their potential neuroprotective and anti-inflammatory properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

Propriétés

IUPAC Name |

4-tert-butyl-2-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S2/c1-19(2,3)17-14-26-18(20-17)13-21-9-11-22(12-10-21)27(23,24)16-7-5-15(25-4)6-8-16/h5-8,14H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQZDPFHHNCHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)

![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)